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molecular formula C13H15ClN4O B8749391 2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B8749391
M. Wt: 278.74 g/mol
InChI Key: JATZKXQRAAGTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309252B2

Procedure details

Following general N—C coupling procedure 1, 2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide was combined with (1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate which gave (1R,6S)-3-[6-(7-cyclopentyl-6-methylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl])-4-oxo-3,9-diaza-bicyclo[4.2.1]nonane-9-carboxylic acid tert-butyl ester (200 mg) in 78% yield. MS 575.8 m/z (M+H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1N=CC2C=C(C(NC)=O)N(C3CCCC3)C=2N=1.NC1N=CC([N:27]2[C:34](=[O:35])[CH2:33][C@H:32]3[N:36]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[C@H:29]([CH2:30][CH2:31]3)[CH2:28]2)=CC=1>>[C:40]([O:39][C:37]([N:36]1[CH:32]2[CH2:31][CH2:30][CH:29]1[CH2:28][NH:27][C:34](=[O:35])[CH2:33]2)=[O:38])([CH3:43])([CH3:41])[CH3:42]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CC2=C(N1)N(C(=C2)C(=O)NC)C2CCCC2
Step Two
Name
(1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=N1)N1C[C@H]2CC[C@@H](CC1=O)N2C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CNC(CC1CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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